(3-Chloro-4-phenoxyphenyl)methanol
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Overview
Description
(3-Chloro-4-phenoxyphenyl)methanol is an organic compound with the molecular formula C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol . This compound is characterized by the presence of a chloro group and a phenoxy group attached to a phenyl ring, with a methanol group attached to the phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of (3-Chloro-4-phenoxyphenyl)methanol typically involves the reaction of 3-chloro-4-phenoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions . The reduction of the aldehyde group to a methanol group results in the formation of this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
(3-Chloro-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding carboxylic acid .
Scientific Research Applications
(3-Chloro-4-phenoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may also interact with cell membrane receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
(3-Chloro-4-phenoxyphenyl)methanol can be compared with similar compounds such as:
- (4-Chloro-3-phenoxyphenyl)methanol
- (3-Bromo-4-phenoxyphenyl)methanol
- (3-Chloro-4-methoxyphenyl)methanol
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The unique combination of the chloro and phenoxy groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(3-chloro-4-phenoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXXCASXFWENBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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